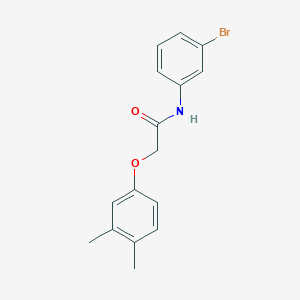
N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves condensation reactions of hydrazides with aldehydes to form Schiff bases. These reactions are typically carried out in solvents like methanol or ethanol under reflux conditions. The synthesis process is crucial for obtaining the compound with high purity and yield (Alotaibi et al., 2018).
Molecular Structure Analysis
X-ray crystallography studies reveal that these compounds crystallize in various space groups, with molecular structures often showing a planar configuration around the C=N double bond. Intramolecular hydrogen bonding is a common feature, affecting the molecular conformation and stability (Xue et al., 2011).
Chemical Reactions and Properties
Schiff bases like "N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide" participate in various chemical reactions, including coordination with metal ions to form complexes. These reactions often result in compounds with significant biological activities, including catalytic and inhibitory properties against enzymes like urease (Qu et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline forms, are closely related to their molecular structures. Intramolecular hydrogen bonding and molecular packing in the crystal lattice significantly affect these properties. Detailed thermodynamic and spectroscopic analyses provide insights into stability and behavior under different conditions (Raja et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are influenced by the presence of functional groups and the overall molecular geometry. NBO analysis and HOMO-LUMO studies reveal the charge distribution and potential sites for chemical interactions. These properties are crucial for understanding the compound's behavior in chemical reactions and its interactions within biological systems (Karrouchi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and characterization of compounds similar to N'-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide have been reported, emphasizing the use of spectroscopic methods (FT-IR, FT-Raman, UV–Visible, NMR) for analysis. These studies provide insights into the molecular geometry, vibrational wavenumbers, and electronic properties through density functional theory (DFT) calculations. For instance, (E)-1-(5-bromo-2-hydroxybenzylidene)semicarbazide was synthesized and characterized, showcasing its potential for further biological application studies due to its charge transfer within the molecule (Raja et al., 2017).
Biological Activities
- Several studies have focused on evaluating the cytotoxic activities of diorganotin complexes with Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide against various human carcinoma cell lines. These studies indicate the potential anticancer activities of these compounds, suggesting that they could be further investigated in in vitro or in vivo anticancer studies (Mun et al., 2012).
Catalytic Properties
- Research on mono oxovanadium(V) complexes of tridentate Schiff base ligands derived from 3-hydroxy-2-naphthohydrazide has shown that these complexes exhibit catalytic potential for the oxidation of olefins using H2O2 as the terminal oxidant. This highlights their role as homogeneous green catalysts for olefin oxidation, offering a sustainable approach to chemical synthesis (Monfared et al., 2010).
Interaction with Biological Molecules
- The interaction of Schiff base compounds with human serum albumin (HSA) has been studied, focusing on the thermodynamic properties of their binding. Such interactions are crucial for understanding the pharmacokinetic properties and potential therapeutic applications of these compounds. For example, the binding of a bromine-substituted hydrazone derivative to HSA was explored, revealing the impact of a bromine atom on its biological activity (Tong et al., 2015).
Zukünftige Richtungen
The future directions for the study of “N’-(4-bromobenzylidene)-3-hydroxy-2-naphthohydrazide” could include further exploration of its potential biological activities, its interaction with various proteins, and its potential applications in photonics and optoelectronic devices . Additionally, more detailed studies on its synthesis, physical and chemical properties, and safety profile would be beneficial.
Eigenschaften
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2/c19-15-7-5-12(6-8-15)11-20-21-18(23)16-9-13-3-1-2-4-14(13)10-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESZBIXNYKTAGJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)
![N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5536815.png)
![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5536844.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)


![7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)
![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-pyrrolidinylacetyl)imidazolidine](/img/structure/B5536921.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)